molecular formula C9H5Br2F3O B13702523 2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone

2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone

Cat. No.: B13702523
M. Wt: 345.94 g/mol
InChI Key: QQCWDVCGBJPEOC-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H5Br2F3O It is a brominated ketone that features a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 1-[2-(trifluoromethyl)phenyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form 2-bromo-1-[2-(trifluoromethyl)phenyl]ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of substituted ethanones.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dibromo-1-[4-(trifluoromethyl)phenyl]ethanone
  • 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

Molecular Formula

C9H5Br2F3O

Molecular Weight

345.94 g/mol

IUPAC Name

2,2-dibromo-1-[2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14/h1-4,8H

InChI Key

QQCWDVCGBJPEOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(Br)Br)C(F)(F)F

Origin of Product

United States

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